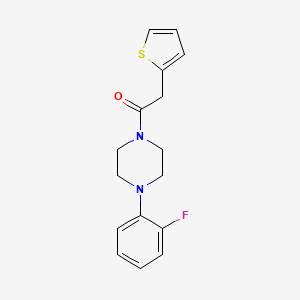
7-benzyl-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound involves complex organic reactions, often requiring protective groups to prevent unwanted reactions. For instance, thietanyl protection has been used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones to avoid simultaneous debenzylation at the N1 and N7 positions, demonstrating the nuanced strategies required to synthesize specific purine derivatives (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the compound of interest, is characterized by the purine backbone, with various substituents influencing the molecule's properties and reactivity. Spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry, along with elemental analysis, are typically employed to elucidate the structures of these compounds (Gobouri, 2020).
Chemical Reactions and Properties
Purine derivatives undergo a range of chemical reactions, influenced by their functional groups. For example, 8-benzylamino derivatives show significant activity in pharmacological evaluations, indicating that modifications at the 8-position can lead to compounds with potential biological activities (Chłoń-Rzepa et al., 2004).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility and crystallinity, can be significantly influenced by their molecular structure. Detailed structural analysis, including the examination of conformational isomers and crystal packing, provides insights into the physical behavior of these compounds in different environments (Karczmarzyk et al., 1995).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of purine derivatives are crucial for their potential applications. Investigations into the ionization, methylation reactions, and the behavior of purine-6,8-diones under different conditions reveal the complexity of these molecules and their potential for chemical modification and application in various fields (Rahat et al., 1974).
Mechanism of Action
Target of Action
The primary targets of the compound “7-benzyl-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione” are currently unknown. The compound is part of a collection of rare and unique chemicals used for early discovery research
Pharmacokinetics
Pharmacokinetic studies would provide valuable information about how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted . These factors significantly impact the bioavailability of the compound and its potential as a therapeutic agent.
properties
IUPAC Name |
7-benzyl-8-hydrazinyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-10-9(11(20)16-13(18)21)19(12(15-10)17-14)7-8-5-3-2-4-6-8/h2-6H,7,14H2,1H3,(H,15,17)(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYMBOQJUXMOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5787815 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5710956.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5710970.png)


![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)


![2-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711009.png)

![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)
![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)